(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate
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Overview
Description
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate is a complex organic compound with the molecular formula C16H16Cl6O4 It is characterized by the presence of multiple chlorine atoms and methacrylate groups, making it a highly chlorinated and functionalized molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate typically involves the chlorination of cyclohexene derivatives followed by esterification with methacrylic acid. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the esterification process may involve catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient chlorination and esterification. The use of advanced reactors and separation techniques helps in achieving high purity and yield of the final product. The scalability of the process is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated products.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles .
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, amines, and other functionalized derivatives. These products can further undergo additional chemical modifications to yield a wide range of compounds with diverse applications .
Scientific Research Applications
Chemistry
In chemistry, (3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate is used as a building block for the synthesis of complex molecules. Its highly functionalized structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chlorinated structure may interact with biological targets, making it a candidate for the development of new pharmaceuticals or agrochemicals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of methacrylate groups allows for the formation of polymeric materials that can be used in drug delivery systems or medical devices.
Industry
In the industrial sector, this compound is utilized in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability, chemical resistance, and performance.
Mechanism of Action
The mechanism of action of (3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate involves its interaction with molecular targets through its chlorinated and methacrylate functional groups. These interactions can lead to the inhibition or activation of specific biological pathways, depending on the context of its application. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Hexachlorocyclohexane: A polyhalogenated compound with similar chlorination but lacking methacrylate groups.
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another highly chlorinated compound with a biphenyl structure instead of a cyclohexene ring.
Uniqueness
(3,3,4,5,6,6-Hexachloro-4-cyclohexene-1,2-diyl)bismethylene bismethacrylate is unique due to the combination of its chlorinated cyclohexene core and methacrylate functionalities. This dual functionality allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
Properties
CAS No. |
67905-51-5 |
---|---|
Molecular Formula |
C16H16Cl6O4 |
Molecular Weight |
485.0 g/mol |
IUPAC Name |
[2,2,3,4,5,5-hexachloro-6-(2-methylprop-2-enoyloxymethyl)cyclohex-3-en-1-yl]methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H16Cl6O4/c1-7(2)13(23)25-5-9-10(6-26-14(24)8(3)4)16(21,22)12(18)11(17)15(9,19)20/h9-10H,1,3,5-6H2,2,4H3 |
InChI Key |
BQDPDHGILAIJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1C(C(C(=C(C1(Cl)Cl)Cl)Cl)(Cl)Cl)COC(=O)C(=C)C |
Origin of Product |
United States |
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